Ethyl 2-methylnonanoate
Overview
Description
Ethyl 2-methylnonanoate is an organic compound belonging to the ester family. It is characterized by its pleasant fruity odor, making it a valuable component in the fragrance and flavor industries. The compound’s molecular formula is C12H24O2, and it is often used in various applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methylnonanoate can be synthesized through the esterification of 2-methylnonanoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:
2-methylnonanoic acid+ethanol→Ethyl 2-methylnonanoate+water
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors are often used to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methylnonanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 2-methylnonanoic acid and ethanol.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: 2-methylnonanoic acid and ethanol.
Reduction: 2-methylnonanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 2-methylnonanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its role in biological systems and potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor. .
Mechanism of Action
The mechanism of action of ethyl 2-methylnonanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-methylnonanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl propionate: Used in the food industry for its pleasant smell
Uniqueness: this compound stands out due to its specific molecular structure, which imparts unique olfactory properties. Its longer carbon chain compared to simpler esters like ethyl acetate contributes to its distinct fragrance profile .
Properties
IUPAC Name |
ethyl 2-methylnonanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-6-7-8-9-10-11(3)12(13)14-5-2/h11H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFUKCKNIXPBOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286773 | |
Record name | Nonanoic acid, 2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2458-99-3 | |
Record name | Nonanoic acid, 2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2458-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonanoic acid, 2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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